1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)-
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Overview
Description
1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules. The presence of the carboxamide group further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole with isopropylamine and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms added to the indole or carboxamide groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indole nitrogen or carboxamide group.
Scientific Research Applications
1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit glycine transporters, resulting in increased levels of glycine in the cerebrospinal fluid, which can have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(propan-2-yl)-1H-imidazole-4-carboxamide: Similar in structure but with an imidazole ring instead of an indole ring.
1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring, offering different chemical properties and biological activities.
Uniqueness
1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to its indole core, which is a common structure in many natural products and pharmaceuticals. This core structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
61939-19-3 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-9(2)14-13(16)12-8-10-6-4-5-7-11(10)15(12)3/h4-9H,1-3H3,(H,14,16) |
InChI Key |
RWLJZYPWAYQPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
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